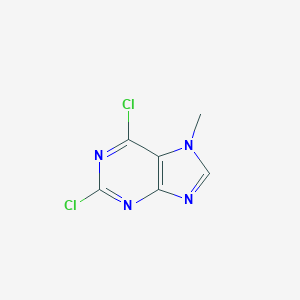

2,6-二氯-7-甲基嘌呤

概述

描述

2,6-Dichloro-7-methylpurine is a chemical compound used in the preparation and discovery of novel mTOR inhibitors .

Synthesis Analysis

The synthesis of 2,6-Dichloro-7-methylpurine can be achieved from 2,6-Dichloropurine and Iodomethane . More detailed synthesis methods and reactions can be found in various scientific papers .

Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-7-methylpurine is C6H4Cl2N4. It has a molecular weight of 203.03 g/mol . The IUPAC name for this compound is 2,6-dichloro-7-methylpurine . The InChI code is InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3 (12)4 (7)10-6 (8)11-5/h2H,1H3 .

Chemical Reactions Analysis

The chemical reactions involving 2,6-Dichloro-7-methylpurine are complex and can be found in various scientific literature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-7-methylpurine include a molecular weight of 203.03 g/mol, and it has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 201.9813015 g/mol .

科学研究应用

化学反应和衍生物形成:2,6-二氯-7-甲基嘌呤已被用于通过化学反应制备各种衍生物。例如,它与胺类反应形成2-苯胺基(哌啶或吗啉基)-6-硫-7-甲基嘌呤以及其他副产物,如2,6-二硫和2,6-二哌啶基-7-甲基嘌呤(Кочергин, Александрова, & Корсyнский, 2012)。

高度甲基化嘌呤的合成:研究显示了2,6-二氯-7-甲基嘌呤在合成高度甲基化嘌呤和嘌呤盐方面的潜力,这些是杂嘌呤的类似物。这些衍生物是通过各种催化的交叉偶联反应(Hocek, Pohl, & Císařová, 2005)制备的。

抗癌活性:一些研究探讨了2,6-二氯-7-甲基嘌呤衍生物的抗癌活性。例如,类似物如2,6-二取代和2,6,8-三取代的7-甲基嘌呤对不同的人类细胞系表现出不同程度的抗癌活性。活性取决于嘌呤和黄嘌呤结构中取代基的性质和定位(Kowalska, Pluta, & Latocha, 2018)。

生化和物理化学研究:已经研究了2,6-二取代的7-甲基嘌呤的物理化学性质,包括它们的亲脂性和解离常数。这些研究对于理解这些化合物的生化行为至关重要(Sochacka & Kowalska, 2006)。

酶反应和放射示踪剂应用:已研究了6-卤嘌呤类似物,包括2,6-二氯-7-甲基嘌呤衍生物,与谷胱甘肽的反应性,以评估它们作为放射示踪剂在评估多药耐药相关蛋白功能方面的潜力(Okamura, Kikuchi, Fukushi, & Irie, 2009)。

安全和危害

未来方向

作用机制

Target of Action

Purine derivatives generally interact with various enzymes and receptors involved in cellular processes, including dna replication, rna transcription, and signal transduction .

Mode of Action

As a purine derivative, it may interact with its targets by mimicking the natural purine structure, thereby influencing the activity of target enzymes or receptors .

Biochemical Pathways

Purine derivatives are known to play crucial roles in several biochemical pathways, including purine and pyrimidine salvage pathways .

Result of Action

As a purine derivative, it may influence various cellular processes, including DNA replication, RNA transcription, and signal transduction .

生化分析

Biochemical Properties

2,6-Dichloro-7-methylpurine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the mammalian target of rapamycin (mTOR) pathway, where it acts as an inhibitor . This interaction is significant because the mTOR pathway is involved in cell growth, proliferation, and survival. By inhibiting mTOR, 2,6-Dichloro-7-methylpurine can modulate these cellular processes, making it a potential candidate for cancer therapy.

Cellular Effects

2,6-Dichloro-7-methylpurine has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the mTOR pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, 2,6-Dichloro-7-methylpurine can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of 2,6-Dichloro-7-methylpurine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of mTOR, preventing its activation and subsequent signaling . This inhibition disrupts the downstream signaling pathways that promote cell growth and survival. Furthermore, 2,6-Dichloro-7-methylpurine can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloro-7-methylpurine can change over time. The compound is relatively stable under inert gas conditions at low temperatures . Its stability may decrease over extended periods, leading to degradation and reduced efficacy. Long-term studies have shown that continuous exposure to 2,6-Dichloro-7-methylpurine can result in sustained inhibition of cell proliferation and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-7-methylpurine vary with different dosages in animal models. At low doses, it can effectively inhibit mTOR signaling without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2,6-Dichloro-7-methylpurine is involved in several metabolic pathways. It interacts with enzymes such as phosphatases and kinases, which play roles in its metabolism and clearance . The compound can affect metabolic flux and alter metabolite levels, impacting cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 2,6-Dichloro-7-methylpurine is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its bioavailability and therapeutic efficacy. The compound’s distribution is crucial for its ability to reach target sites and exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-7-methylpurine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as mTOR, within the appropriate cellular context.

属性

IUPAC Name |

2,6-dichloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMUWHZAZGTMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177265 | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-93-0 | |

| Record name | 2,6-Dichloro-7-methyl-7H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-7-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

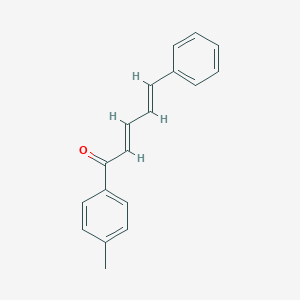

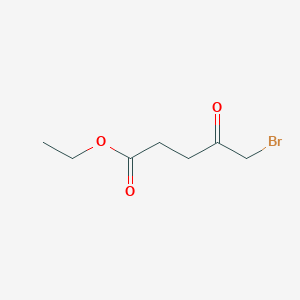

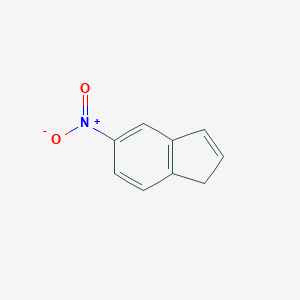

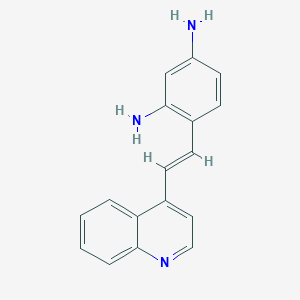

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ability of 2,6-Dichloro-7-methylpurine to lower DNA melting temperature compare to other related compounds?

A2: The research indicates that 2,6-Dichloro-7-methylpurine is highly effective at lowering the melting temperature of DNA, even more so than other tested purines like adenine, inosine, and deoxyguanosine. [] Its activity is comparable to caffeine and coumarin in this regard. This suggests that the specific chemical structure of 2,6-Dichloro-7-methylpurine, particularly the presence of chlorine atoms, contributes to its strong interaction with DNA and its ability to disrupt the double helix.

Q2: What is the corrected structure of the compound derived from 2,6-Dichloro-7-methylpurine after treatment with hydroiodic acid and phosphonium iodide?

A3: The second paper you provided focuses on revising the initially proposed structure of the product formed when 2,6-Dichloro-7-methylpurine reacts with hydroiodic acid and phosphonium iodide. [] Unfortunately, the abstract doesn't specify the revised structure. To understand the precise structural change, you would need to consult the full research article.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

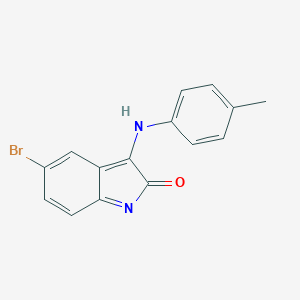

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)

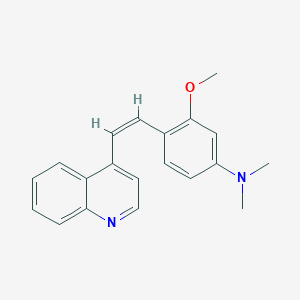

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)